5-Chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride
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Description
5-Chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride is a useful research compound. Its molecular formula is C14H12Cl6N4O2Zn and its molecular weight is 546.4 g/mol. The purity is usually 95%.
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Biological Activity
5-Chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride, commonly referred to as Fast Red RC Salt, is a diazonium compound with notable applications in biological research, particularly in enzyme activity detection and histological staining. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H6Cl4N2OZn
- Molecular Weight : 341.3 g/mol
- CAS Number : 68025-25-2
- IUPAC Name : 5-chloro-2-methoxybenzenediazonium;dichlorozinc;chloride
Fast Red RC Salt primarily targets the enzyme alkaline phosphatase . Upon interaction with alkaline phosphatase, it produces a bright red precipitate, which serves as a visual marker for enzyme presence and activity in various biological assays. The mechanism involves the hydrolysis of naphthol phosphate esters facilitated by alkaline phosphatase, leading to observable color changes that can be quantified and analyzed.
Enzymatic Interaction
The compound's interaction with alkaline phosphatase can be summarized as follows:
- Target Enzyme : Alkaline Phosphatase
- Reaction Type : Hydrolysis of naphthol phosphate esters
- Observable Result : Formation of a bright red precipitate
This enzymatic reaction is crucial for applications in immunohistochemical staining procedures and immunoblotting, where precise localization of enzymes is required.
Pharmacokinetics
Fast Red RC Salt is noted for its solubility in water, which enhances its utility in laboratory settings. The stability and efficacy of the compound can be influenced by environmental factors such as pH and temperature.
Case Studies
- Immunohistochemistry : Fast Red RC Salt has been extensively utilized in immunohistochemical staining to detect alkaline phosphatase activity in tissue samples. Studies have shown that the compound effectively delineates enzyme activity, aiding in the diagnosis of various diseases.
- Diagnostic Assays : The compound is employed in diagnostic assays to identify specific biomolecules through its colorimetric properties. Its ability to produce a stable color change upon enzyme interaction makes it a valuable tool in clinical diagnostics.
- Azo Dye Synthesis : Fast Red RC Salt participates in coupling reactions with phenols and naphthols to form azo dyes, which are significant in both biological research and industrial applications.
Comparative Analysis with Similar Compounds
Compound Name | Applications | Unique Features |
---|---|---|
Fast Red TR Salt | Immunohistochemical staining | Similar enzymatic targeting |
Fast Blue BB Salt | Synthesis of azo dyes | Different chromophore properties |
Fast Violet LB Salt | Diagnostic assays | Unique stability under varying conditions |
Properties
IUPAC Name |
5-chloro-2-methoxybenzenediazonium;dichlorozinc;dichloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H6ClN2O.4ClH.Zn/c2*1-11-7-3-2-5(8)4-6(7)10-9;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUGASVQWCSKGW-UHFFFAOYSA-J |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)[N+]#N.COC1=C(C=C(C=C1)Cl)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl6N4O2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68025-25-2 |
Source
|
Record name | Benzenediazonium, 5-chloro-2-methoxy-, chloride, compd. with zinc chloride (ZnCl2) (1:1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-chloro-2-methoxybenzenediazonium chloride, compound with zinc chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.966 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.